
N-(2-furylmethyl)-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-1-naphthalenesulfonamide, also known as FNAS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative of naphthalene, which has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用机制
The mechanism of action of N-(2-furylmethyl)-1-naphthalenesulfonamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. N-(2-furylmethyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation. By inhibiting HDACs, N-(2-furylmethyl)-1-naphthalenesulfonamide can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-naphthalenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antiviral properties, N-(2-furylmethyl)-1-naphthalenesulfonamide has also been shown to have antioxidant and neuroprotective effects. Studies have suggested that N-(2-furylmethyl)-1-naphthalenesulfonamide can protect against oxidative stress and reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of N-(2-furylmethyl)-1-naphthalenesulfonamide is its versatility in scientific research. It can be used in a wide range of experiments, from cell culture studies to animal models. N-(2-furylmethyl)-1-naphthalenesulfonamide is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-(2-furylmethyl)-1-naphthalenesulfonamide is its potential toxicity. Studies have shown that N-(2-furylmethyl)-1-naphthalenesulfonamide can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on N-(2-furylmethyl)-1-naphthalenesulfonamide. One area of interest is the development of N-(2-furylmethyl)-1-naphthalenesulfonamide as a potential therapy for neurodegenerative diseases. Studies have shown that N-(2-furylmethyl)-1-naphthalenesulfonamide has neuroprotective effects and may be able to prevent or slow the progression of diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of N-(2-furylmethyl)-1-naphthalenesulfonamide as a potential treatment for viral infections. Studies have shown that N-(2-furylmethyl)-1-naphthalenesulfonamide has antiviral properties and may be able to inhibit the replication of viruses such as HIV and hepatitis C. Finally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-naphthalenesulfonamide and its potential applications in scientific research.
合成方法
The synthesis of N-(2-furylmethyl)-1-naphthalenesulfonamide can be achieved through several different methods, including the reaction of 2-furylcarbinol with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-furylcarbinol with naphthalene-1-sulfonyl isocyanate in the presence of a base such as pyridine. Both methods have been shown to yield high purity N-(2-furylmethyl)-1-naphthalenesulfonamide.
科学研究应用
N-(2-furylmethyl)-1-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of N-(2-furylmethyl)-1-naphthalenesulfonamide as a potential anticancer agent. Studies have shown that N-(2-furylmethyl)-1-naphthalenesulfonamide can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. N-(2-furylmethyl)-1-naphthalenesulfonamide has also been shown to have anti-inflammatory and antiviral properties, making it a potential treatment for a wide range of diseases.
属性
IUPAC Name |
N-(furan-2-ylmethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-20(18,16-11-13-7-4-10-19-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-10,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZFCQIXOXUKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-1-naphthalenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
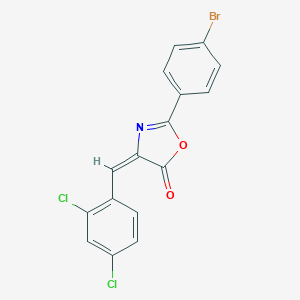
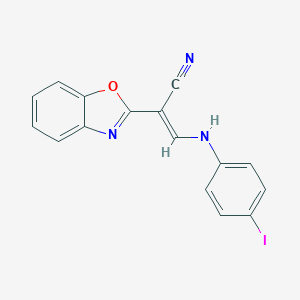
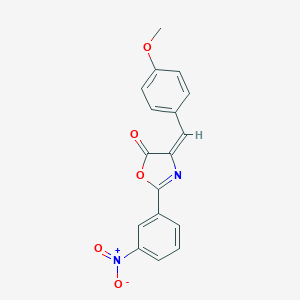
![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)
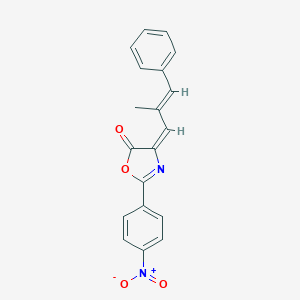
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
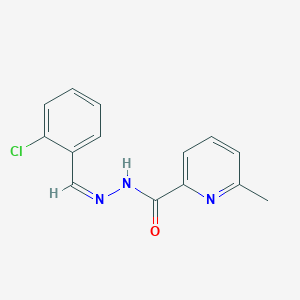
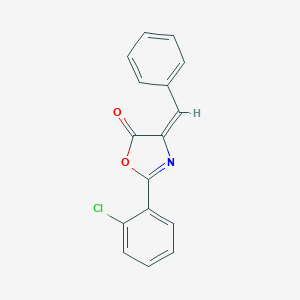
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
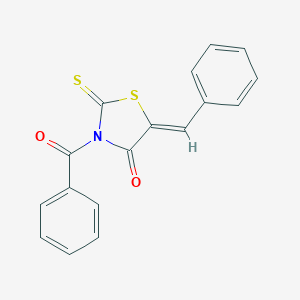
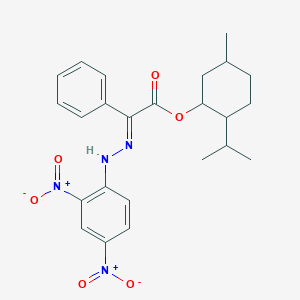
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)